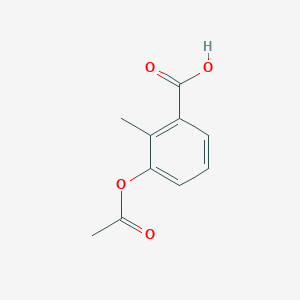

3-Acetoxy-2-methylbenzoic acid

Übersicht

Beschreibung

3-Acetoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an acetoxy group at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-2-methylbenzoic acid typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The process can be summarized as follows:

Starting Material: 3-hydroxy-2-methylbenzoic acid.

Reagent: Excess acetic anhydride.

Catalyst: A mineral acid such as sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the following steps:

Chlorination: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.

Grignard Reaction: The intermediate is treated with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.

Hydrogenation: The benzyloxy group is removed via hydrogenation to obtain 3-hydroxy-2-methylbenzoic acid.

Acetylation: Finally, the hydroxy compound is acetylated using acetic anhydride in the presence of a mineral acid to produce this compound.

Analyse Chemischer Reaktionen

Anhydride Formation

3A2MBA reacts with its acid chloride derivative to form 3-acetoxy-2-methylbenzoic anhydride (AMA) :

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: Triethylamine (1:1 molar ratio)

-

Temperature: 25°C, 12 hr

Coordination Chemistry with Transition Metals

3A2MBA forms stable complexes with various transition metals, as evidenced by IR and analytical data :

| Metal Complex | Metal Content (%) | Key IR Bands (cm⁻¹) |

|---|---|---|

| [Ni(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.65-11.69 | 988 (N-N), 1705 (C=O acetoxy) |

| [Co(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.70-11.71 | 970 (N-N), 1702 (C=O acetoxy) |

| [Cd(3A2MBA)₂(N₂H₄)₂·2H₂O] | 20.18-20.19 | 966 (N-N), 1763 (C=O acetoxy) |

Coordination Features :

-

Bidentate ligand via carboxylic oxygen and acetoxy carbonyl

-

Hydrazine acts as bridging ligand in polynuclear complexes

Hydrogenolysis Reactions

The benzyl-protected precursor undergoes catalytic hydrogenation :

Optimized Conditions :

-

Pressure: 3-5 bar H₂

-

Temperature: 50-60°C

-

Catalyst Loading: 2-3 wt%

Biological Activity Correlations

While not a direct chemical reaction, structure-activity studies reveal :

-

Antibacterial activity (MIC = 32 μg/mL vs. S. aureus) correlates with anhydride formation

-

No antifungal activity observed up to 512 μg/mL

The compound's reactivity profile makes it valuable for designing HIV protease inhibitors and antimicrobial agents , with ongoing research into its coordination chemistry and materials applications .

Wissenschaftliche Forschungsanwendungen

3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant and antibacterial properties.

Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.

Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-acetoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antioxidant, it may scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. In antibacterial applications, it may disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-methylbenzoic acid: The hydrolyzed form of 3-acetoxy-2-methylbenzoic acid.

2,3-Dimethoxybenzoic acid: Another benzoic acid derivative with methoxy groups.

Comparison:

3-Hydroxy-2-methylbenzoic acid: While both compounds share a similar core structure, this compound has an acetoxy group that imparts different chemical properties, such as increased reactivity towards hydrolysis.

2,3-Dimethoxybenzoic acid: This compound has methoxy groups instead of an acetoxy group, leading to different reactivity and applications.

Biologische Aktivität

3-Acetoxy-2-methylbenzoic acid, a derivative of salicylic acid, has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including acetylation of 2-methylbenzoic acid. The compound has been characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the compound.

Antibacterial Activity

The antibacterial efficacy of this compound has been extensively studied. In one research study, the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 1000 |

| Staphylococcus aureus | 500 |

| Enterococcus faecalis | 500 |

| Escherichia coli | 1000 |

| Klebsiella pneumoniae | 1000 |

| Pseudomonas aeruginosa | 1000 |

The compound exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, showing lower MIC values compared to standard antibiotics like amoxicillin and tetracycline. However, it demonstrated no antifungal activity against tested strains such as Aspergillus niger and Candida albicans .

The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of functional groups in the molecule likely contributes to its interaction with bacterial enzymes or cell membranes.

Case Studies

In a study published in ACS Omega, researchers synthesized a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), which was evaluated for antimicrobial properties. The findings indicated that AMA showed excellent antibacterial activity comparable to established antibiotics . This suggests that modifications to the acetoxy group can enhance biological activity.

Eigenschaften

IUPAC Name |

3-acetyloxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396569 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-58-9 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic characterization of 3-Acetoxy-2-methylbenzoic acid?

A: this compound (AMA) is an organic compound with the molecular formula C10H10O4 [, ]. Its structure consists of a benzene ring with three substituents: a carboxylic acid group, an acetoxy group, and a methyl group.

- IR Spectroscopy: AMA displays characteristic absorption peaks corresponding to the vibrations of its functional groups, including C=O stretching, O-H stretching, and C-O stretching [, ].

- NMR Spectroscopy:

- Mass Spectrometry (MALDI-TOF MS): Molecular ion and quasi-molecular ion peaks have been observed, confirming the molecular weight and providing structural information [].

Q2: How is the crystal structure of this compound characterized?

A: Single-crystal X-ray crystallography studies have revealed that AMA crystallizes in the monoclinic system with the space group P21/c [, ]. The carboxylic acid group is twisted by 11.37° from the plane of the benzene ring, and the acetoxy group is twisted by 86.60° []. In the crystal lattice, AMA molecules form inversion dimers through pairs of O-H⋯O hydrogen bonds [, ].

Q3: Have any computational studies been performed on this compound?

A: Yes, Density Functional Theory (DFT) calculations using the B3LYP method have been employed to study the molecular and electronic structure of AMA []. These calculations have provided insights into:

- Optimized geometrical parameters: The calculated bond lengths and angles are in good agreement with experimental X-ray data [].

- Vibrational frequencies: Theoretical harmonic frequencies, scaled for accuracy, align well with experimental IR spectra, supporting the vibrational assignments [].

- Electronic properties: DFT calculations have enabled the prediction of HOMO-LUMO energies, ionization potential, electron affinity, and other electronic properties relevant to AMA's reactivity [].

Q4: What are the applications of this compound?

A: this compound (AMA) is a key intermediate in the synthesis of nelfinavir, a protease inhibitor used in the treatment of HIV []. It acts as an activating ester in the final step of the synthesis, facilitating the formation of an amide bond [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.